molecular formula C14H18FNO B5802363 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone

1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone

Cat. No. B5802363
M. Wt: 235.30 g/mol
InChI Key: GDIPTCOEEMEFPJ-UHFFFAOYSA-N
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Description

1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone, also known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FPE is a ketone derivative that is used as a precursor in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone is not fully understood. However, it has been suggested that 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone may inhibit the growth of bacteria, fungi, and viruses by disrupting their cell membranes. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has also been found to interact with metal ions, which may be responsible for its fluorescent properties.
Biochemical and Physiological Effects:
1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has been found to exhibit low toxicity in vitro and in vivo studies. It has been shown to have no significant effect on the growth and viability of mammalian cells at concentrations up to 100 μM. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has also been found to have no significant effect on the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has several advantages for lab experiments. It is readily available and easy to synthesize. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone is also stable under normal laboratory conditions. However, 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has some limitations. It has limited solubility in water, which may affect its bioavailability. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone is also sensitive to light and air, which may cause degradation over time.

Future Directions

There are several future directions for the study of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone. One potential application of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone is in the development of new antibacterial, antifungal, and antiviral agents. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone may also be used as a fluorescent probe for the detection of metal ions in biological samples. Further studies are needed to fully understand the mechanism of action of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone involves the reaction of 1-(5-fluoro-2-methylphenyl)ethanone with piperidine in the presence of a catalyst. The reaction proceeds via nucleophilic addition of piperidine to the carbonyl group of 1-(5-fluoro-2-methylphenyl)ethanone, followed by elimination of a water molecule to give 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone.

Scientific Research Applications

1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has been extensively studied for its potential applications in various fields of scientific research. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. 1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone has been used as a precursor in the synthesis of other compounds, such as 1-(5-fluoro-2-methyl-4-(1-piperidinyl)phenyl)ethanol and 1-(5-fluoro-2-methyl-4-(1-piperidinyl)phenyl)propan-2-ol.

properties

IUPAC Name

1-(5-fluoro-2-methyl-4-piperidin-1-ylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-8-14(16-6-4-3-5-7-16)13(15)9-12(10)11(2)17/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIPTCOEEMEFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methyl-4-piperidinophenyl)-1-ethanone

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